molecular formula C22H25Cl2N9 B568812 trans-N1-[3-[2-[[(3-Chlorophenyl)methyl]amino]-4-pyrimidinyl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-1,4-cyclohexanediamine Hydrochloride CAS No. 1386398-50-0

trans-N1-[3-[2-[[(3-Chlorophenyl)methyl]amino]-4-pyrimidinyl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-1,4-cyclohexanediamine Hydrochloride

Cat. No.: B568812
CAS No.: 1386398-50-0
M. Wt: 486.405
InChI Key: ZVGRUMCHGYUBQK-UHFFFAOYSA-N
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Description

trans-N1-[3-[2-[[(3-Chlorophenyl)methyl]amino]-4-pyrimidinyl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-1,4-cyclohexanediamine Hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a cyclohexane diamine moiety, and a chlorophenyl group. The presence of these functional groups suggests that the compound may exhibit interesting biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the condensation of appropriate starting materials under controlled conditions, followed by purification and isolation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

trans-N1-[3-[2-[[(3-Chlorophenyl)methyl]amino]-4-pyrimidinyl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-1,4-cyclohexanediamine Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

trans-N1-[3-[2-[[(3-Chlorophenyl)methyl]amino]-4-pyrimidinyl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-1,4-cyclohexanediamine Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of trans-N1-[3-[2-[[(3-Chlorophenyl)methyl]amino]-4-pyrimidinyl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-1,4-cyclohexanediamine Hydrochloride involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

trans-N1-[3-[2-[[(3-Chlorophenyl)methyl]amino]-4-pyrimidinyl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-1,4-cyclohexanediamine Hydrochloride is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-N-[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-2H-pyrazolo[3,4-d]pyrimidin-6-yl]cyclohexane-1,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN9.ClH/c23-14-3-1-2-13(10-14)11-26-21-25-9-8-18(29-21)19-17-12-27-22(30-20(17)32-31-19)28-16-6-4-15(24)5-7-16;/h1-3,8-10,12,15-16H,4-7,11,24H2,(H,25,26,29)(H2,27,28,30,31,32);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGRUMCHGYUBQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC2=NC3=NNC(=C3C=N2)C4=NC(=NC=C4)NCC5=CC(=CC=C5)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Cl2N9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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